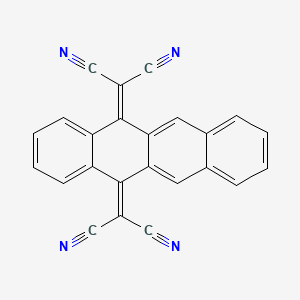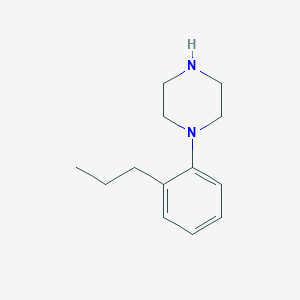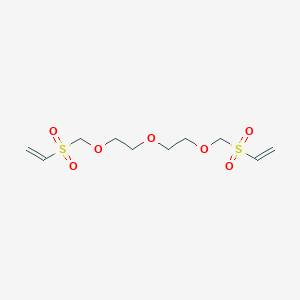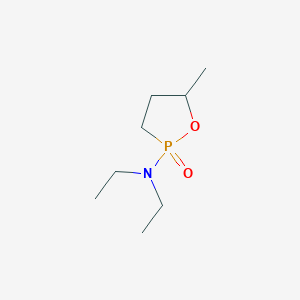
N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with methoxy groups at positions 5 and 6, and an iodoacetamide group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide typically involves the iodination of a precursor compound, such as 5,6-dimethoxypyridin-3-ylamine, followed by acylation with iodoacetic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiols, amines, and phosphines. Conditions may involve the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry: N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide involves its interaction with specific molecular targets. The iodoacetamide group can react with nucleophilic residues, such as cysteine thiols, in proteins, leading to the modification of enzyme activity or protein function. This reactivity makes it a useful tool in biochemical studies to investigate protein function and enzyme mechanisms.
Comparaison Avec Des Composés Similaires
N-(5,6-Dimethoxypyridin-3-yl)-2-chloroacetamide: Similar structure but with a chlorine atom instead of iodine.
N-(5,6-Dimethoxypyridin-3-yl)-2-bromoacetamide: Similar structure but with a bromine atom instead of iodine.
N-(5,6-Dimethoxypyridin-3-yl)-2-fluoroacetamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: N-(5,6-Dimethoxypyridin-3-yl)-2-iodoacetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
123350-76-5 |
|---|---|
Formule moléculaire |
C9H11IN2O3 |
Poids moléculaire |
322.10 g/mol |
Nom IUPAC |
N-(5,6-dimethoxypyridin-3-yl)-2-iodoacetamide |
InChI |
InChI=1S/C9H11IN2O3/c1-14-7-3-6(12-8(13)4-10)5-11-9(7)15-2/h3,5H,4H2,1-2H3,(H,12,13) |
Clé InChI |
BTNFZUZZXGZLDX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)NC(=O)CI)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)






![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)

![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)

